Masupirdine

Übersicht

Beschreibung

This compound has been primarily investigated for its potential therapeutic effects in treating cognitive disorders such as Alzheimer’s disease and schizophrenia . SUVN-502 is characterized by its high receptor affinity and selectivity, making it a promising candidate for further research and development .

Vorbereitungsmethoden

Die Synthese von SUVN-502 umfasst mehrere wichtige Schritte, darunter die Bildung der Kernstruktur und die anschließende FunktionalisierungDie Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die Bildung der Zielverbindung zu erleichtern .

Industrielle Produktionsmethoden für SUVN-502 sind so konzipiert, dass eine hohe Ausbeute und Reinheit gewährleistet ist. Diese Methoden können die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um die Effizienz zu maximieren und Nebenprodukte zu minimieren. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie, ist ebenfalls üblich, um die für pharmazeutische Anwendungen erforderlichen Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

SUVN-502 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft durch Katalysatoren oder spezifische Reagenzien erleichtert.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Lösungsmittel und Katalysatoren, die basierend auf den spezifischen Anforderungen der Reaktion ausgewählt werden. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Substituenten und den eingesetzten Reaktionsbedingungen ab .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Masupirdine

This compound (SUVN-502) is a selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease (AD) . While initial trials did not meet their primary endpoints, subsequent analyses have revealed promising effects on agitation, aggression, and psychosis in AD patients .

Cognitive and Behavioral Effects

This compound was evaluated in a proof-of-concept trial as an adjunct treatment for moderate AD patients already receiving donepezil and memantine . Although the primary endpoint was not met, post-hoc analyses of the 12-item Neuropsychiatric Inventory (NPI-12) revealed potential benefits regarding neuropsychiatric symptoms (NPS) . The NPI-12 assesses the presence and severity of 12 common NPS in dementia patients .

Agitation and Aggression

In a subgroup of patients with baseline agitation/aggression symptoms, statistically significant reductions in agitation/aggression scores were observed in patients treated with this compound 50 mg and 100 mg compared to placebo at Week 13 . The effect was sustained for the duration of the 26-week trial in the 50 mg treatment arm . Similar observations were noted in the subgroup of patients with more severe baseline agitation/aggression symptoms .

Psychosis

Analysis of ADAS-Cog 11 scores in patients with baseline psychosis symptoms showed a statistically significant treatment difference in change from baseline in ADAS-Cog 11 scores at Week 26, when comparing the this compound 50 mg arm to the placebo arm .

Clinical Trial Data

RCT= randomized controlled trial. NPI-A/A= neuropsychiatric inventory scale

Safety and Tolerability

This compound has been generally safe and well-tolerated in clinical trials . However, a higher proportion of patients discontinued the study in the this compound 100 mg and 50 mg arms compared to the placebo arm, with adverse events being the most frequently reported reason for discontinuation among patients in the treatment arms .

Wirkmechanismus

SUVN-502 exerts its effects by selectively antagonizing the serotonin receptor subtype 6 (5-HT6). This receptor is predominantly expressed in the central nervous system and is involved in regulating neurotransmitter release, cognition, and memory. By blocking the 5-HT6 receptor, SUVN-502 modulates the levels of neurotransmitters such as acetylcholine and glutamate, which are critical for cognitive functions . The compound’s ability to enhance cholinergic and glutamatergic neurotransmission is believed to underlie its procognitive effects .

Vergleich Mit ähnlichen Verbindungen

SUVN-502 ist einzigartig in seiner hohen Selektivität und Affinität für den 5-HT6-Rezeptor, wodurch es sich von anderen 5-HT6-Antagonisten abhebt. Ähnliche Verbindungen umfassen:

Idalopirdin: Ein weiterer 5-HT6-Rezeptorantagonist, der auf sein Potenzial bei der Behandlung der Alzheimer-Krankheit untersucht wird.

SB-742457: Ein selektiver 5-HT6-Rezeptorantagonist mit ähnlichen therapeutischen Anwendungen.

Lu AE58054: Eine Verbindung, die auf den 5-HT6-Rezeptor abzielt und auf ihre Auswirkungen auf die kognitive Funktion untersucht wurde.

Im Vergleich zu diesen Verbindungen hat SUVN-502 überlegene pharmakokinetische Eigenschaften und ein günstiges Sicherheitsprofil gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

Masupirdine, also known as SUVN-502, is a novel compound classified as a 5-HT6 receptor antagonist . It has been primarily investigated for its potential therapeutic effects in treating cognitive impairment and neuropsychiatric symptoms associated with Alzheimer's disease (AD). This article delves into the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on recent clinical studies.

This compound acts by antagonizing the 5-HT6 receptor , which plays a significant role in modulating neurotransmitter release and cognitive functions. By blocking this receptor, this compound is believed to enhance the release of acetylcholine and other neurotransmitters that are crucial for cognition and memory processes. This mechanism positions this compound as a potential adjunct therapy for patients experiencing cognitive decline due to Alzheimer's disease.

Efficacy in Alzheimer's Disease

Recent clinical trials have focused on evaluating the efficacy of this compound in patients with moderate AD. Below is a summary of key findings from notable studies:

Study Overview

- Study Design : Phase 2 randomized, double-blind, placebo-controlled trial.

- Population : 564 patients aged 50-85 years with moderate AD.

- Interventions : Patients received either this compound (50 mg or 100 mg) or placebo for 26 weeks.

Results Summary

| Assessment | Placebo (n=189) | This compound 50 mg (n=190) | This compound 100 mg (n=185) | P Value |

|---|---|---|---|---|

| ADAS-Cog 11 Baseline | 28.4 (8.16) | 27.7 (6.92) | 27.9 (8.62) | - |

| Week 26 Change | - | -0.7 (0.4) | -0.6 (0.4) | .74 |

Despite the lack of statistically significant differences in the primary endpoint (ADAS-Cog scores), secondary analyses indicated potential benefits in specific subgroups, particularly those younger than 70 years or with less severe cognitive impairment .

Neuropsychiatric Symptoms

Another significant aspect of this compound's biological activity is its effect on neuropsychiatric symptoms associated with dementia:

- A study reported an 82% reduction in neuropsychiatric symptoms and a 91% reduction in cognitive decline over 26 weeks of treatment .

- Effect sizes for psychosis were observed between 0.31 and 0.58 , indicating moderate to large effects in alleviating symptoms .

Safety Profile

This compound was generally well tolerated among participants, with adverse events leading to discontinuation being more prevalent in the treatment arms compared to placebo. The most common reasons for discontinuation were related to adverse events, particularly at the higher dose of 100 mg .

Case Study: Efficacy in Younger Patients

In a subgroup analysis focusing on patients aged ≤70 years with an MMSE score between 18-20, this compound demonstrated a Cohen’s d effect size ranging from 0.2 to 0.4 , suggesting that younger patients may benefit more significantly from treatment compared to older cohorts .

Case Study: Combination Therapy

In patients receiving concurrent treatment with memantine and donepezil, this compound showed numerically superior outcomes on cognitive assessments compared to placebo, particularly when memantine plasma concentrations were below certain thresholds .

Eigenschaften

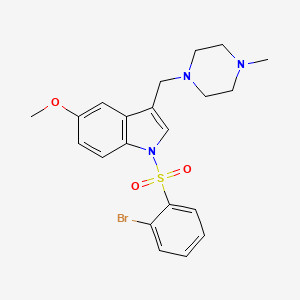

IUPAC Name |

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYPEHWIZXYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701205-60-9 | |

| Record name | SUVN-502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVN-502 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MASUPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.